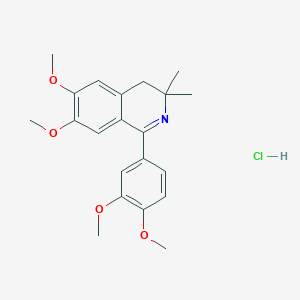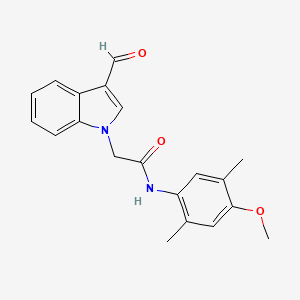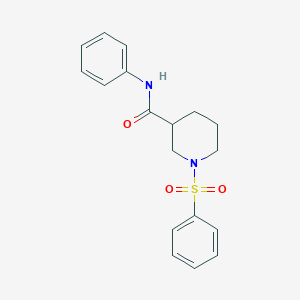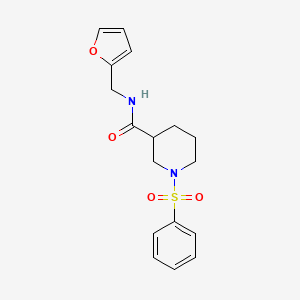![molecular formula C16H13N3O3S B4188439 {[5-(2-hydroxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B4188439.png)
{[5-(2-hydroxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetic acid
Übersicht
Beschreibung
{[5-(2-hydroxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetic acid, also known as HPTA, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. HPTA is a triazole derivative that has been synthesized using various methods, and its mechanism of action and biochemical effects have been extensively studied.
Wirkmechanismus
The mechanism of action of {[5-(2-hydroxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetic acid involves its interaction with various cellular targets, including enzymes and receptors. {[5-(2-hydroxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetic acid has been shown to inhibit the activity of enzymes involved in cancer cell growth and inflammation, such as cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs). {[5-(2-hydroxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetic acid also interacts with receptors involved in cancer cell growth and angiogenesis, such as vascular endothelial growth factor receptor (VEGFR) and epidermal growth factor receptor (EGFR).
Biochemical and Physiological Effects:
{[5-(2-hydroxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetic acid has been reported to exhibit various biochemical and physiological effects, including antioxidant activity, hepatoprotective effects, and neuroprotective effects. {[5-(2-hydroxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetic acid has been found to scavenge free radicals and protect against oxidative stress-induced damage. In hepatoprotective effects, {[5-(2-hydroxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetic acid has been shown to protect against liver damage induced by various toxins and drugs. In neuroprotective effects, {[5-(2-hydroxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetic acid has been reported to protect against neurodegenerative diseases by reducing oxidative stress and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
{[5-(2-hydroxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetic acid has several advantages for lab experiments, including its easy synthesis and purification, low toxicity, and broad-spectrum activity against various bacterial and fungal strains. However, {[5-(2-hydroxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetic acid also has some limitations, including its poor solubility in water, which may affect its bioavailability and efficacy. Furthermore, the exact mechanism of action of {[5-(2-hydroxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetic acid is not fully understood, which may limit its potential therapeutic applications.
Zukünftige Richtungen
There are several future directions for {[5-(2-hydroxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetic acid research, including the investigation of its potential as a chemotherapeutic agent, the development of novel {[5-(2-hydroxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetic acid derivatives with improved solubility and efficacy, and the elucidation of its exact mechanism of action. Additionally, the potential of {[5-(2-hydroxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetic acid as a neuroprotective agent and its effects on other physiological systems, such as the cardiovascular and immune systems, should also be explored.
Wissenschaftliche Forschungsanwendungen
{[5-(2-hydroxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetic acid has been investigated for its potential therapeutic applications in various fields, including cancer treatment, antimicrobial activity, and anti-inflammatory effects. In cancer treatment, {[5-(2-hydroxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetic acid has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In antimicrobial activity, {[5-(2-hydroxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetic acid has been found to exhibit significant activity against various bacterial and fungal strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans. In anti-inflammatory effects, {[5-(2-hydroxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetic acid has been reported to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Eigenschaften
IUPAC Name |
2-[[5-(2-hydroxyphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O3S/c20-13-9-5-4-8-12(13)15-17-18-16(23-10-14(21)22)19(15)11-6-2-1-3-7-11/h1-9,20H,10H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMRGPPQBSRMQNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)O)C3=CC=CC=C3O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{[5-(2-hydroxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{[(6-hydroxy-1-naphthyl)amino]carbonothioyl}-3-nitro-4-(1-pyrrolidinyl)benzamide](/img/structure/B4188361.png)
![N-[3-{[(5-chloro-2-methylphenyl)amino]carbonyl}-4-(1-piperidinyl)phenyl]-2-thiophenecarboxamide](/img/structure/B4188364.png)

![N-bicyclo[2.2.1]hept-2-yl-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4188377.png)
![methyl 4-[(3-chloro-4-methoxybenzoyl)amino]benzoate](/img/structure/B4188384.png)
![ethyl 1-{[(3,4-dimethoxyphenyl)amino]carbonyl}-4-piperidinecarboxylate](/img/structure/B4188399.png)

![ethyl 2-[(2-{[4-(1-adamantyl)phenyl]amino}-2-oxoethyl)thio]-4-amino-5-pyrimidinecarboxylate](/img/structure/B4188415.png)

![ethyl 5-ethyl-2-{[3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanoyl]amino}-3-thiophenecarboxylate](/img/structure/B4188425.png)

![2-(4-{[(4-ethoxyphenyl)amino]sulfonyl}phenoxy)-N-(3-methoxypropyl)acetamide](/img/structure/B4188437.png)
![N~2~-(3-acetylphenyl)-N~1~-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4188447.png)
